1-Amino-4-phenylbutan-2-one
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Overview
Description
1-Amino-4-phenylbutan-2-one is an organic compound with the molecular formula C10H13NO It is a primary amine with a phenyl group attached to the butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-4-phenylbutan-2-one can be synthesized through reductive amination of 4-phenylbutan-2-one. This process involves the reaction of 4-phenylbutan-2-one with ammonia in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as nickel or cobalt complexes can be used to enhance the reaction rate and yield . The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acyl chlorides or anhydrides can be used to form amides in the presence of a base like pyridine.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: 1-Amino-4-phenylbutanol.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
1-Amino-4-phenylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Industry: Used in the production of fine chemicals and as a precursor for specialty chemicals
Mechanism of Action
The mechanism of action of 1-amino-4-phenylbutan-2-one involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenylpropan-2-one: Similar structure but lacks the amine group.
4-Phenylbutan-2-one: Similar structure but lacks the amine group.
1-Phenylethanone: Shorter carbon chain and lacks the amine group.
Uniqueness
1-Amino-4-phenylbutan-2-one is unique due to the presence of both the amine and phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-amino-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H13NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8,11H2 |
InChI Key |
WGOUFXUXJZZIIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CN |
Origin of Product |
United States |
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